molecular formula C19H24N2O3 B12903866 Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- CAS No. 105639-02-9

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl-

Cat. No.: B12903866
CAS No.: 105639-02-9
M. Wt: 328.4 g/mol
InChI Key: GWYPYISUFIHJJP-UHFFFAOYSA-N
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Description

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes an oxazoline ring and a phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- typically involves multiple steps:

    Formation of the Oxazoline Ring: This step involves the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

    Formation of the Isoxazole Ring: The isoxazole ring is formed through a cycloaddition reaction involving a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion to oxazole derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- involves its interaction with specific molecular targets. The oxazoline ring and phenoxy group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole, 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-(hydroxyethyl oxymethyleneoxymethyl): Similar structure but with different substituents.

    Isoxazole, 5-(5-(2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)pentyl)-3-methyl: Another related compound with variations in the phenoxy group.

Uniqueness

Isoxazole, 5-(5-(4-(4,5-dihydro-2-oxazolyl)-2-methylphenoxy)pentyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

CAS No.

105639-02-9

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

5-[5-[4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylphenoxy]pentyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C19H24N2O3/c1-14-12-16(19-20-9-11-23-19)7-8-18(14)22-10-5-3-4-6-17-13-15(2)21-24-17/h7-8,12-13H,3-6,9-11H2,1-2H3

InChI Key

GWYPYISUFIHJJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NCCO2)OCCCCCC3=CC(=NO3)C

Origin of Product

United States

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